N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide
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Overview
Description
N-(2-Fluorophenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide: is a complex organic compound characterized by its unique structure, which includes fluorinated phenyl groups and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.
Introduction of Fluorophenyl Groups: Fluorination can be introduced via electrophilic aromatic substitution using fluorine-containing reagents.
Attachment of the Hydroxyethyl Group: This step may involve the use of ethylene oxide or similar reagents under basic conditions.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to form a hydroxyl group.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology
In biological research, it may serve as a probe to study the effects of fluorinated compounds on biological systems.
Medicine
Industry
In the materials science industry, this compound could be used in the development of new materials with unique properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The fluorine atoms can enhance binding affinity to certain enzymes or receptors, while the dihydropyrimidinone core may mimic natural substrates or inhibitors.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
- N-(2-bromophenyl)-2-[2-(4-bromophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Uniqueness
The presence of fluorine atoms in N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide imparts unique properties such as increased metabolic stability and enhanced binding affinity, which are not observed in its chlorinated or brominated analogs.
Properties
Molecular Formula |
C21H19F2N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H19F2N3O3/c1-13-16(10-11-27)21(29)26(20(24-13)14-6-8-15(22)9-7-14)12-19(28)25-18-5-3-2-4-17(18)23/h2-9,27H,10-12H2,1H3,(H,25,28) |
InChI Key |
JVNAWRGGAPELRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC3=CC=CC=C3F)CCO |
Origin of Product |
United States |
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